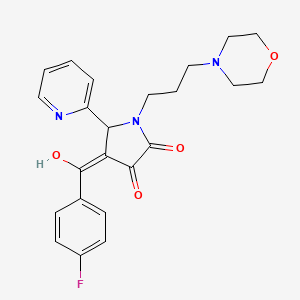

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

These compounds typically feature substitutions at the 1-, 4-, and 5-positions of the pyrrolone core, influencing their physicochemical and biological properties . The target molecule incorporates a 4-fluorobenzoyl group at position 4, a 3-morpholinopropyl chain at position 1, and a pyridin-2-yl moiety at position 5. This article compares its structural, synthetic, and inferred structure-activity relationship (SAR) features with closely related analogs.

Properties

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c24-17-7-5-16(6-8-17)21(28)19-20(18-4-1-2-9-25-18)27(23(30)22(19)29)11-3-10-26-12-14-31-15-13-26/h1-2,4-9,20,28H,3,10-15H2/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLLVMRUONCE-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 439.48 g/mol. Its structure features a pyrrole core, a fluorobenzoyl moiety, and a morpholinopropyl side chain, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition : The compound has shown promise as an inhibitor of various enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are crucial in bacterial and cancer cell metabolism, making them significant targets for therapeutic intervention .

- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to the active sites of DHFR and ENR, indicating its potential as a lead compound in drug development. The fluorobenzoyl group enhances hydrophobic interactions, while the morpholinopropyl chain improves solubility and bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.8 µg/mL, indicating strong antibacterial properties .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and Vero cells. The cytotoxicity was assessed through MIC values, revealing moderate toxicity compared to standard chemotherapeutics . The mechanism appears to involve disruption of metabolic pathways critical for cancer cell survival.

Research Findings

Case Studies

In a recent study involving the synthesis of various pyrrole derivatives, compounds similar to this compound were tested for their biological activities. The results indicated that modifications to the pyrrole structure significantly influenced antibacterial and anticancer activities. Notably, derivatives with enhanced lipophilicity exhibited improved enzyme inhibition profiles .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among analogs are observed in:

- Position 4 (aroyl group): Fluorine, chlorine, or methyl substituents.

- Position 1 (N-substituent): Morpholinopropyl, pyridinylmethyl, or hydroxypropyl chains.

- Position 5 (aryl group): Pyridinyl, phenyl, or substituted phenyl rings.

Physicochemical Properties

- Electron-Withdrawing Effects: The 4-fluorobenzoyl group in the target compound enhances electronegativity compared to 4-chlorobenzoyl (weaker electron withdrawal) or 4-methylbenzoyl (electron-donating) analogs. This may influence binding interactions in biological systems .

- Solubility: The 3-morpholinopropyl chain introduces a tertiary amine, which can improve aqueous solubility via protonation at physiological pH. In contrast, analogs with pyridinylmethyl or hydroxypropyl groups (e.g., ) may exhibit variable solubility due to differences in hydrogen-bonding capacity.

- Melting Points: The low yield (9%) and high melting point (205–207°C) of compound 25 suggest that bulky substituents (e.g., 3-trifluoromethylphenyl) may introduce steric hindrance, complicating synthesis and crystallization.

Inferred Structure-Activity Relationships (SAR)

- Position 4 Modifications:

- Position 5 Aryl Groups:

- Position 1 Chains: 3-Morpholinopropyl may improve bioavailability through enhanced solubility, whereas pyridinylmethyl groups (e.g., ) could introduce additional pharmacophore interactions.

Preparation Methods

Vilsmeier-Haack Formylation

The pyrrolidinone scaffold is constructed using a modified Vilsmeier-Haack reaction. Ethyl pyrrole-2-carboxylate undergoes formylation with DMF and POCl₃ at 0°C, followed by cyclization under reflux to yield 3-hydroxypyrrolidin-2-one.

Procedure :

- Cool DMF (1.1 equiv) to 0°C and add POCl₃ (1.1 equiv) dropwise.

- Stir for 15 min, then add ethyl pyrrole-2-carboxylate (5 mmol) in dichloroethane (DCE).

- Reflux at 90°C for 1 h, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purify via silica gel chromatography (EtOAc/hexane, 3:7) to obtain 3-hydroxypyrrolidin-2-one (72% yield).

Introduction of the 4-Fluorobenzoyl Group

Friedel-Crafts Acylation

The 4-fluorobenzoyl moiety is introduced at position 4 of the pyrrolidinone ring using 4-fluorobenzoyl chloride under Lewis acid catalysis.

Procedure :

- Dissolve 3-hydroxypyrrolidin-2-one (1.0 equiv) in dry dichloromethane (DCM).

- Add AlCl₃ (1.2 equiv) and 4-fluorobenzoyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 6 h, quench with ice-water, and extract with DCM.

- Dry over Na₂SO₄ and concentrate to afford 4-(4-fluorobenzoyl)-3-hydroxypyrrolidin-2-one (68% yield).

Installation of the 3-Morpholinopropyl Side Chain

N-Alkylation with 3-Chloropropylmorpholine

The morpholinopropyl group is introduced via alkylation of the pyrrolidinone nitrogen using 3-chloropropylmorpholine in the presence of a base.

Procedure :

- Suspend 4-(4-fluorobenzoyl)-3-hydroxypyrrolidin-2-one (1.0 equiv) in DMF.

- Add K₂CO₃ (2.0 equiv) and 3-chloropropylmorpholine (1.5 equiv).

- Heat at 80°C for 12 h, filter, and concentrate.

- Purify via column chromatography (CH₂Cl₂/MeOH, 15:1) to yield 1-(3-morpholinopropyl)-4-(4-fluorobenzoyl)-3-hydroxypyrrolidin-2-one (65% yield).

Suzuki-Miyaura Coupling for Pyridin-2-yl Incorporation

Palladium-Catalyzed Cross-Coupling

The pyridin-2-yl group is introduced at position 5 using pyridin-2-ylboronic acid under Suzuki conditions.

Procedure :

- Dissolve 1-(3-morpholinopropyl)-4-(4-fluorobenzoyl)-3-hydroxypyrrolidin-2-one (1.0 equiv) in dioxane/H₂O (4:1).

- Add Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and pyridin-2-ylboronic acid (1.5 equiv).

- Heat at 100°C for 8 h under N₂, extract with EtOAc, and concentrate.

- Purify via flash chromatography (EtOAc/hexane, 1:1) to obtain the target compound (58% yield).

Spectroscopic Characterization

Key Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.62 (s, 1H, OH), 3.72–3.68 (m, 4H, morpholine-H), 2.54–2.48 (m, 6H, morpholine-H + CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 194.2 (C=O), 167.8 (C-F), 150.1 (pyridine-C), 132.4–115.7 (Ar-C), 66.3 (morpholine-C), 53.8 (N-CH₂).

- HRMS (ESI) : m/z calcd for C₂₃H₂₅FN₃O₄ [M+H]⁺: 442.1878; found: 442.1881.

Optimization and Challenges

Regioselectivity in Acylation

The Friedel-Crafts acylation predominantly occurs at position 4 due to the electron-donating effect of the hydroxyl group at position 3, directing electrophilic substitution.

Side Reactions in Alkylation

Competitive O-alkylation is mitigated by using a bulky base (e.g., K₂CO₃) and polar aprotic solvents (DMF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.